molecular formula C14H19N3OS2 B2806035 N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide CAS No. 393573-00-7

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No. B2806035
CAS RN: 393573-00-7
M. Wt: 309.45
InChI Key: VEAIBKBARVLXCA-UHFFFAOYSA-N
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Description

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide, also known as MTAA, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its pharmacological properties. MTAA is a promising compound that has shown potential in various scientific applications, including drug discovery, medicinal chemistry, and material science.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized, including those derived from “MLS001167362.” These derivatives were tested against Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, four compounds exhibited superior antimicrobial activity .

Anti-Cancer Potential

1,3,4-Thiadiazoles, including derivatives of “MLS001167362,” have shown promise as anti-cancer agents. Their structural modifications have led to compounds with diverse biological actions. For instance, some derivatives exhibit cytotoxic properties against cancer cell lines, such as breast cancer and lung cancer . Further research in this area could explore the compound’s potential as an anti-cancer drug.

Other Pharmacological Activities

1,3,4-Thiadiazoles have been associated with various other activities, including anticonvulsant, antidepressant, and antileishmanial effects. Exploring these aspects for “MLS001167362” derivatives could yield valuable findings .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the mechanism of action for “N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide” is not well-documented .

properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-19-13-17-16-12(20-13)15-11(18)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAIBKBARVLXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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